
1,2-Bis(hexylthio)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(hexylthio)ethane is an organosulfur compound with the molecular formula C14H30S2 It is characterized by the presence of two hexylthio groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(hexylthio)ethane can be synthesized through the reaction of 1,2-dibromoethane with hexanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by hexylthio groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(hexylthio)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol precursors.
Substitution: The hexylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can replace the hexylthio groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hexanethiol.
Substitution: Various substituted ethane derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(hexylthio)ethane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving sulfur metabolism and enzyme interactions.
Industry: Used in the extraction of metals such as mercury and palladium from aqueous solutions
Wirkmechanismus
The mechanism by which 1,2-Bis(hexylthio)ethane exerts its effects involves the interaction of its sulfur atoms with metal ions or other electrophilic species. The compound can form stable complexes with metals, facilitating their extraction or catalysis. The molecular targets include metal ions and enzymes that interact with sulfur-containing compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
1,2-Bis(dicyclohexylphosphino)ethane: Another ligand with similar coordination properties.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: A phosphine ligand with unique steric and electronic properties.
Uniqueness
1,2-Bis(hexylthio)ethane is unique due to its sulfur-containing hexylthio groups, which provide distinct reactivity and coordination properties compared to phosphine ligands. Its ability to form stable complexes with metals and undergo various chemical transformations makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
60810-38-0 |
|---|---|
Molekularformel |
C14H30S2 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
1-(2-hexylsulfanylethylsulfanyl)hexane |
InChI |
InChI=1S/C14H30S2/c1-3-5-7-9-11-15-13-14-16-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChI-Schlüssel |
VTFWYVRKCPYUCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSCCSCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


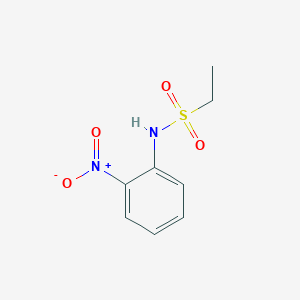
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)

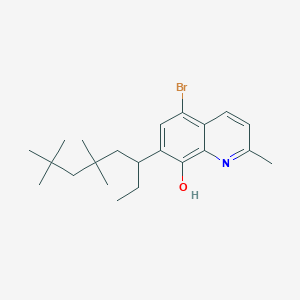
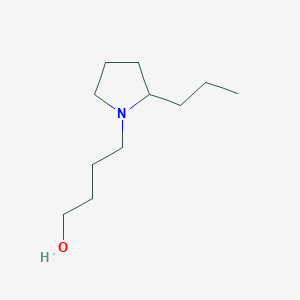
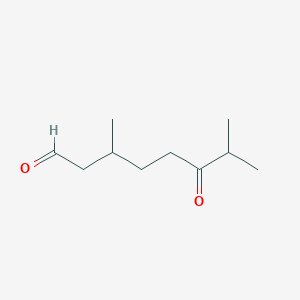


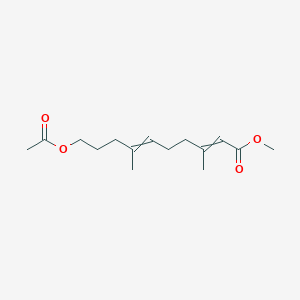

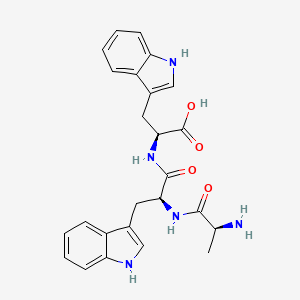

![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)

